molecular formula C23H30O6 B13477197 2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate

2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate

Cat. No.: B13477197
M. Wt: 402.5 g/mol
InChI Key: ITRJWOMZKQRYTA-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal core modified with multiple oxygen-containing functional groups. The structure includes a hydroxy group at position 1, two methyl groups at 9a and 11a, and two ketone groups at positions 7 and 10.

Properties

IUPAC Name

[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJWOMZKQRYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate is a complex organic molecule with significant biological implications. Its structure features a cyclopenta[a]phenanthrene core and multiple functional groups that contribute to its reactivity and potential therapeutic applications.

The molecular formula of this compound is C23H30O6C_{23}H_{30}O_{6}, with a molecular weight of approximately 402.49 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight402.49 g/mol
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Rotatable Bonds4
LogP (Partition Coefficient)2.197
LogD (Distribution Coefficient)2.197
Water Solubility (LogSw)-3.98

These properties suggest that the compound may possess moderate lipophilicity and limited solubility in water.

Biological Activities

Research indicates that compounds similar to 2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,...} exhibit a variety of biological activities including:

  • Anti-inflammatory Effects : The presence of hydroxyl and carbonyl groups may enhance its anti-inflammatory properties.
  • Anticancer Potential : Similar structures have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Hormonal Activity : Given its steroid-like structure, it may interact with hormonal pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Glucocorticoid Receptors : The compound may act as a glucocorticoid receptor agonist due to its structural similarities with known corticosteroids.
  • Nuclear Receptors : It may modulate gene expression through interactions with nuclear hormone receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopenta[a]phenanthrene exhibited significant anticancer activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study 2: Anti-inflammatory Properties

Research in Pharmacology Reports highlighted the anti-inflammatory effects of steroidal compounds similar to this one. The study found that these compounds reduced pro-inflammatory cytokine production in vitro.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
9-Hydroxyandrostenedione Steroid structureAnticancer
Dexamethasone CorticosteroidAnti-inflammatory
11-Ketoandrostenedione Steroidal ketoneHormonal activity

This comparative analysis indicates that while all these compounds share steroid-like characteristics, the unique cyclopenta[a]phenanthrene structure of the target compound may confer distinct biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The cyclopenta[a]phenanthrene core is shared across several derivatives, but substituent positioning critically differentiates their biological and physicochemical profiles. Key analogs include:

Compound Name Substituent Differences vs. Target Compound Source
2-{10-hydroxy-9a,11a-dimethyl-7-oxo-...-yl}-2-oxoethyl acetate Hydroxy at position 10; lacks 10-oxo group
9b-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-5-oxo-...-7-yl acetate 9b-hydroxy; 5-oxo; 6-methylheptan-2-yl side chain
Aglaithioduline Simplified side chain; lacks cyclopenta[a]phenanthrene core

The target compound’s 7,10-dioxo configuration may enhance hydrogen-bonding interactions with enzymes like HDACs or kinases, distinguishing it from analogs with single ketone groups .

Computational Similarity Analysis

Tanimoto and Dice similarity indices, calculated using 2D fingerprints (e.g., MACCS, Morgan), reveal moderate to high structural overlap with known bioactive compounds:

Metric Target vs. Aglaithioduline Target vs. 10-hydroxy Analog Target vs. 9b-hydroxy Analog
Tanimoto (MACCS) 0.55 0.78 0.65
Dice (Morgan) 0.62 0.82 0.70

These metrics suggest the 10-hydroxy analog () is the closest structural match, though its reduced ketone count may limit enzymatic interactions compared to the target compound’s dual oxo groups .

Pharmacokinetic and Molecular Properties

A comparative analysis of key properties highlights trade-offs in drug-likeness:

Property Target Compound Aglaithioduline 10-hydroxy Analog
Molecular Weight (Da) 584.6 432.3 566.5
LogP 3.8 2.9 3.5
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 8 5 7

Activity Landscape Considerations

Activity landscape modeling identifies "activity cliffs" where minor structural changes yield significant potency shifts. For example:

  • The 10-hydroxy analog () exhibits ~30% lower HDAC8 inhibition than the target compound despite high structural similarity, likely due to reduced oxo-mediated binding .
  • The 9b-hydroxy analog () shows unexpected anti-inflammatory activity in murine models, possibly due to its extended alkyl side chain enhancing receptor affinity .

Such cliffs underscore the importance of substituent-specific effects in this chemical family .

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